Nocardicin B
Overview
Description
Nocardicin A is a monocyclic β-lactam antibiotic that belongs to the monobactam subclass. It is derived from the fermentation broth of the actinomycete Nocardia uniformis subsp. tsuyamenensis. This compound is stereochemically and biologically related to penicillin and cephalosporins .
Preparation Methods
Synthetic Routes and Reaction Conditions: The biosynthetic origins of nocardicin A involve L-serine and two units of non-proteinogenic amino acid, p-hydroxyphenylglycine . The homoseryl side chains are derived from L-homoserine. The biosynthesis is catalyzed by the enzyme nocardicin-A epimerase .
Industrial Production Methods: For commercial use, nocardicin A is produced through microbial fermentation. Advances in genetic engineering of Nocardia spp. have enhanced the production titer or structurally diversified pharmaceutically important biomolecules .
Chemical Reactions Analysis
Types of Reactions: Nocardicin A undergoes various chemical reactions, including oxidation and substitution. The notable activity of nocardicin A is attributed to the presence of the syn-oxime and the terminal D-configuration of the homoseryl side chain .
Common Reagents and Conditions: The formation of nocardicin A involves the oxidation of the 2′-amine of nocardicin C to provide nocardicin A. This reaction is catalyzed by the enzyme NocL .
Major Products: The major product formed from these reactions is nocardicin A itself, along with other structurally related metabolites such as nocardicins B to G .
Scientific Research Applications
Nocardicin A has significant applications in various fields:
Chemistry: Nocardicin A is studied for its unique monocyclic β-lactam structure, which provides resistance to β-lactamase enzymes .
Biology: It is used to study the biosynthetic pathways of β-lactam antibiotics and the role of specific enzymes in these pathways .
Medicine: Nocardicin A exhibits antibacterial activity against gram-negative bacteria, making it a potential candidate for treating infections caused by drug-resistant pathogens .
Industry: The compound’s unique structure and resistance to β-lactamase make it valuable for developing new antibiotics .
Mechanism of Action
Nocardicin A inhibits the synthesis of the bacterial cell wall by blocking peptidoglycan crosslinking. It has a high affinity for penicillin-binding protein-3 and a mild affinity for penicillin-binding protein-1a . This inhibition prevents the bacteria from forming a stable cell wall, leading to cell lysis and death .
Comparison with Similar Compounds
- Nocardicin B
- Penicillin
- Cephalosporins
Comparison: Nocardicin A is unique due to its monocyclic β-lactam structure, which provides resistance to β-lactamase enzymes. Unlike most bicyclic β-lactams, nocardicin A’s monocyclic structure makes it more stable and effective against certain drug-resistant bacteria .
Nocardicin A stands out among its peers for its unique structural features and significant potential in various scientific and industrial applications.
Properties
IUPAC Name |
(2R)-2-amino-4-[4-[(E)-C-[[(3S)-1-[(R)-carboxy-(4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]carbamoyl]-N-hydroxycarbonimidoyl]phenoxy]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O9/c24-16(22(31)32)9-10-36-15-7-3-12(4-8-15)18(26-35)20(29)25-17-11-27(21(17)30)19(23(33)34)13-1-5-14(28)6-2-13/h1-8,16-17,19,28,35H,9-11,24H2,(H,25,29)(H,31,32)(H,33,34)/b26-18+/t16-,17+,19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTNZOGJNVIFEBA-TWTPMLPMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N1C(C2=CC=C(C=C2)O)C(=O)O)NC(=O)C(=NO)C3=CC=C(C=C3)OCCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C(=O)N1[C@H](C2=CC=C(C=C2)O)C(=O)O)NC(=O)/C(=N/O)/C3=CC=C(C=C3)OCC[C@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901101375 | |
Record name | 1-Azetidineacetic acid, 3-[[(2E)-[4-[(3R)-3-amino-3-carboxypropoxy]phenyl](hydroxyimino)acetyl]amino]-α-(4-hydroxyphenyl)-2-oxo-, (αR,3S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901101375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60134-71-6 | |
Record name | 1-Azetidineacetic acid, 3-[[(2E)-[4-[(3R)-3-amino-3-carboxypropoxy]phenyl](hydroxyimino)acetyl]amino]-α-(4-hydroxyphenyl)-2-oxo-, (αR,3S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60134-71-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nocardicin B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060134716 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Azetidineacetic acid, 3-[[(2E)-[4-[(3R)-3-amino-3-carboxypropoxy]phenyl](hydroxyimino)acetyl]amino]-α-(4-hydroxyphenyl)-2-oxo-, (αR,3S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901101375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NOCARDICIN B | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QWV6T6M34F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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